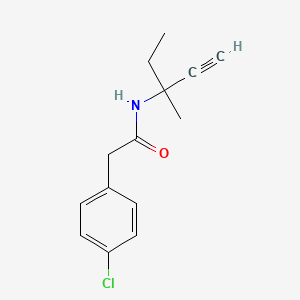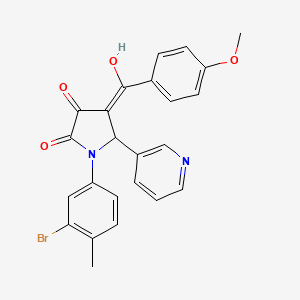![molecular formula C17H16BrNO4 B4298926 3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298926.png)
3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid, also known as BBMP, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research as a tool to investigate the biological and physiological effects of NSAIDs.
Mécanisme D'action
3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid exerts its effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that catalyzes the formation of prostaglandins from arachidonic acid. 3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid selectively inhibits the activity of COX-2, an isoform of COX that is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various animal models of inflammation. It has also been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 and vascular cell adhesion molecule-1, which play a key role in the recruitment of leukocytes to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid in lab experiments is its selectivity for COX-2, which allows for the investigation of the specific role of COX-2 in various biological processes. However, one of the limitations of using 3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid is its relatively low potency compared to other COX-2 inhibitors, which may require higher concentrations or longer exposure times to achieve the desired effects.
Orientations Futures
There are several future directions for research on 3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid, including the investigation of its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid and to identify potential side effects or toxicities associated with its use. Finally, the development of more potent and selective COX-2 inhibitors based on the structure of 3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid may lead to the discovery of new drugs with improved efficacy and safety profiles.
Applications De Recherche Scientifique
3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid has been extensively used in scientific research as a tool to investigate the biological and physiological effects of NSAIDs. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models.
Propriétés
IUPAC Name |
3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-23-14-7-5-11(6-8-14)15(10-16(20)21)19-17(22)12-3-2-4-13(18)9-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKBMEATXAZWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Bromophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298845.png)

![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B4298857.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298872.png)
![2-oxo-2-phenylethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate](/img/structure/B4298879.png)
![7-(difluoromethyl)-5-phenyl-3-[(2-pyridin-3-ylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4298887.png)
![N-(1-adamantylmethyl)-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298894.png)
![N-(1-adamantylmethyl)-3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298900.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4298908.png)
![3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298909.png)


![4-benzoyl-5-(4-ethylphenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298928.png)
